2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine - 1361197-71-8

2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine

Catalog Number: EVT-1758840
CAS Number: 1361197-71-8
Molecular Formula: C10H6ClF3N4
Molecular Weight: 274.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

1. Compound Description: This series of compounds comprises 2/6-aryl/heteroaryl substituted N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues. These compounds were synthesized and characterized using techniques such as 1H NMR, 13C NMR, and MS analysis. The research focuses on the development of a cost-effective synthetic process for these analogues, starting from commercially available dichloropyrimidines and employing a sequence of substitution and Suzuki coupling reactions. []

2. Relevance: These analogues are structurally related to 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine through the shared core structure of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine. The variations in the 2/6 positions with different aryl/heteroaryl substituents explore the structure-activity relationship of this compound class. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

1. Compound Description: ML267 is identified as a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases). This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase while showing no activity toward the human orthologue. Additionally, ML267 possesses antibacterial activity and attenuates the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal doses. It shows promising antibacterial activity against methicillin-resistant Staphylococcus aureus. []

2. Relevance: ML267 shares the (trifluoromethyl)pyridine moiety with 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine. While ML267 incorporates a piperazine-1-carbothioamide group and a 4-methoxypyridin-2-yl substituent, its structural similarity to the target compound highlights the potential of exploring similar chemical spaces for antibacterial drug discovery. []

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib)

1. Compound Description: PQR309 is a potent, brain-penetrant, orally bioavailable, pan-class I PI3K/mTOR inhibitor. It exhibits a favorable pharmacokinetic profile in preclinical models and demonstrates efficacy in inhibiting tumor cell proliferation. Its lack of off-target interactions and tubulin binding makes it a promising clinical candidate in oncology, particularly for brain tumors and CNS metastasis. []

2. Relevance: Both PQR309 and 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine share the (trifluoromethyl)pyridine core structure. While their specific targets and activities differ, the shared core structure highlights the potential of this chemical class for various therapeutic applications. []

5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

1. Compound Description: Compound 2a represents a pyrimidin-4-amine-based fungicidal lead compound, demonstrating superior fungicidal activity compared to commercial fungicides like diflumetorim. It possesses unique modes of action and shows no cross-resistance to other pesticide classes. []

2. Relevance: Compound 2a and 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine belong to the pyrimidin-4-amine class of compounds, indicating their potential as fungicidal agents. While 2a incorporates a 1-(2-(p-tolyl)thiazol-4-yl)ethyl substituent, the shared core structure highlights the importance of the pyrimidin-4-amine scaffold in fungicidal activity. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib Dihydrochloride Dihydrate)

1. Compound Description: This compound is the dihydrochloride dihydrate salt of pexidartinib. The crystal structure reveals protonation at both the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group in the pexidartinib molecule. The molecule interacts with water molecules and chloride ions through N-H…O and N-H…Cl interactions, forming a complex H-bonded framework structure. []

2. Relevance: While structurally distinct from 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, pexidartinib dihydrochloride dihydrate also features a (trifluoromethyl)pyridine moiety. This highlights the potential of this chemical group as a building block for biologically active compounds with diverse structures and activities. []

Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety

1. Compound Description: This series of compounds comprises novel pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. These compounds were designed and synthesized as potential pesticides, showing excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, and fungicidal activity against Pseudoperonospora cubensis. []

2. Relevance: These derivatives share the pyrimidin-4-amine core structure with 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine. Despite the difference in the specific substituents, their shared core structure and biological activities suggest that variations around the pyrimidin-4-amine scaffold can lead to compounds with potent insecticidal and fungicidal properties. []

4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline (Lb)

1. Compound Description: This secondary amine is obtained by stepwise reduction of an imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine (La), using sodium borohydride. Its structure was confirmed by various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, Mass Spectroscopy, and X-ray diffraction. []

2. Relevance: This compound, while structurally distinct from the target compound, shares a key structural element: a pyridine ring. While the core structures and substitutions differ significantly, the presence of a pyridine ring in both compounds underscores its importance as a building block in medicinal chemistry. []

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

1. Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor under development for treating various cancers. It exhibits favorable pharmacokinetic properties in multiple species and has a good safety profile in preclinical studies. []

2. Relevance: GDC-0449, while structurally different from 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, also contains a pyridine ring as part of its structure. This highlights the versatility of pyridine as a building block in drug discovery and its presence in compounds with diverse biological activities. []

6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine Derivatives

1. Compound Description: This group of compounds represents a novel scaffold with high binding affinity and ligand efficiency for the adenosine A2A receptor. These compounds show potential as therapeutics for Parkinson's disease, exhibiting excellent efficacy in the haloperidol-induced catalepsy model. []

2. Relevance: These derivatives and 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine share the N-(pyridin-2-yl)pyrimidin-4-amine core structure. The variations at the 6-position with different heterocyclic substituents and the inclusion of a 2-(1H-pyrazol-1-yl) group demonstrate how modifications of this core structure can lead to compounds targeting different therapeutic areas, in this case, Parkinson's disease. []

Pyrazin-2-yl-pyridin-2-yl-amine and Pyrazin-2-yl-pyrimidin-4-yl-amine Compounds

1. Compound Description: These biaryl amine compounds exhibit potent inhibitory activity against checkpoint kinase 1 (CHK1). These compounds hold promise as therapeutic agents for treating proliferative conditions like cancer, potentially in combination with other anticancer agents. []

2. Relevance: While structurally distinct from the target compound, these compounds exemplify the exploration of structurally similar compounds for developing CHK1 inhibitors. Although the core structures differ, the presence of pyridin-2-yl-amine and pyrimidin-4-yl-amine moieties in these compounds, as compared to the pyrimidin-4-amine and pyridin-2-yl structure in the target compound, indicates the significance of exploring similar chemical spaces for targeting related biological pathways. []

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine Copper(II) Complex ([CuLCl2])

1. Compound Description: This complex is formed from the reaction of copper(II) chloride with 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine (L). Structural analysis reveals a distorted square-pyramidal geometry for the complex. The complex exhibits a distinctive hydrogen bonding pattern, with the NH2 group forming NH…Cl bonds rather than the typical (NH…N3(pyrimidine))2 synthon observed in similar N-heteroaromatic compounds. These interactions contribute to the formation of a 3D structure. []

2. Relevance: The ligand in this complex shares the 2-(pyridin-2-yl)pyrimidin-4-amine core structure with 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine. Despite the presence of the copper(II) ion and the 6-(3,5-dimethyl-1H-pyrazol-1-yl) substituent in the complex, the shared core structure underscores the potential of this scaffold for coordination chemistry and the development of metal-based compounds with potential biological activities. []

N-(Pyridin-2-yl)pyrimidin-4-amine Derivatives Containing Sulphoximine Groups

1. Compound Description: This series of compounds encompasses disubstituted N-(pyridin-2-yl)pyrimidin-4-amine derivatives featuring sulfoximine groups. These compounds are designed for treating and preventing diseases, especially hyperproliferative diseases, virus-induced infectious diseases, and cardiovascular diseases. []

2. Relevance: This series of compounds is structurally related to 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, sharing the N-(pyridin-2-yl)pyrimidin-4-amine core. The inclusion of sulfoximine groups highlights the exploration of different functional groups attached to this core to modulate biological activity and target specific disease conditions. []

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine

1. Compound Description: This compound was identified as a potent inhibitor of complement factor B (FB) within the alternative pathway (AP) of the complement system. The AP plays a crucial role in various diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and glomerular diseases. Inhibiting FB effectively disrupts the AP, offering a potential therapeutic strategy for these conditions. []

2. Relevance: Though structurally different from 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, this compound exemplifies the exploration of different chemical scaffolds to target specific biological pathways. While the target compound is a pyrimidine derivative, this compound features an indole scaffold, emphasizing the diversity of chemical structures that can be employed for drug discovery purposes. []

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

1. Compound Description: NPPA serves as a potential template for designing drugs against chronic myelogenous leukemia (CML). Its structure has been characterized using X-ray diffraction, revealing key interactions between the nitro group oxygens and hydrogen atoms on the pyridinic and pyrimidinic rings. The compound's crystalline structure exhibits a layered arrangement achieved through π-π stacking interactions between the rings. Electrostatic potential analysis identified the most positive potential near the N-H group and the most negative values near the nitro group. Molecular docking simulations demonstrated its interaction with essential residues within the active site of a kinase enzyme implicated in CML. []

2. Relevance: NPPA and 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine share the 4-(pyridin-2-yl)pyrimidin-2-amine core structure. This structural similarity, even with different substitutions, highlights the potential of this scaffold as a starting point for developing anticancer agents, particularly against CML. []

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives

1. Compound Description: These derivatives are highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). They exhibit oral bioavailability and have shown promising anticancer activity in preclinical models, particularly against acute myeloid leukemia. []

2. Relevance: These derivatives share the N-(pyridin-2-yl)pyrimidin-2-amine core structure with 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine. The inclusion of a 4-thiazole group highlights the potential of incorporating different heterocyclic rings to modulate selectivity and potency towards specific CDK targets, making them promising candidates for anticancer therapies. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

1. Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia, acting as a specific inhibitor of tyrosine kinases. Crystal structure analysis of the freebase form of Imatinib reveals an extended conformation. The molecule forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. []

2. Relevance: Imatinib and 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine share a common structural element: a pyrimidine ring directly linked to an amine nitrogen. While Imatinib incorporates a larger and more complex structure, this shared motif highlights the relevance of this structural feature in medicinal chemistry, particularly in developing kinase inhibitors for cancer treatment. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

1. Compound Description: T2384 is a PPARγ partial agonist that exhibits a concentration-dependent biochemical activity profile. It demonstrates binding to both orthosteric and allosteric sites of PPARγ. []

2. Relevance: Although structurally different from 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, T2384 highlights the importance of exploring halogenated aromatic compounds with trifluoromethyl substituents as potential therapeutics. The presence of these chemical features in both T2384 and the target compound suggests a potential connection in their physicochemical properties and interactions with biological targets. []

S29: 1-(2-Chloro-2-(4-chlorophenylethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1. Compound Description: S29 is an inhibitor of the cytoplasmic tyrosine kinase (c-SRC) and is being investigated for its anti-tumoral effects on aggressive neuroblastomas. It has demonstrated potential as a therapeutic agent, particularly for neuroblastoma, by inhibiting c-SRC. []

2. Relevance: S29 and 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine both contain a pyrimidine ring, highlighting the prevalence of this heterocycle in medicinal chemistry, especially in developing kinase inhibitors. Although they target different kinases and have different substitutions, the shared pyrimidine core suggests potential similarities in their binding modes or interactions with the kinase hinge region. []

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (Tizanidine)

1. Compound Description: Tizanidine is a centrally acting muscle relaxant primarily used to treat spasticity. Its mechanism involves the agonism of α2-adrenergic receptors in the central nervous system. []

2. Relevance: While structurally distinct from 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, tizanidine exemplifies the exploration of diverse chemical structures, in this case, a benzothiadiazole derivative, for achieving therapeutic effects. Despite their structural differences, the comparison highlights the importance of exploring various heterocyclic systems for discovering new drugs. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

1. Compound Description: This compound acts as a highly selective inhibitor of phosphodiesterase 10A (PDE10A). It shows potential for treating psychosis, particularly schizophrenia, by regulating the activity of medium spiny neurons in the brain. It exhibits efficacy in preclinical models of schizophrenia and possesses favorable pharmacokinetic properties. []

2. Relevance: This compound and 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine share a key structural element: a pyrimidine ring with a substituent at the 4-position containing a nitrogen atom connected to an alkyl chain. This structural similarity, despite differences in the core scaffold and other substitutions, suggests that specific arrangements around the pyrimidine ring could be essential for interacting with certain biological targets. []

N-(3,4-Dimethoxyphenyl)-2-{[2-methyl-6-(pyridine-2-yl)-pyrimidin-4-yl]thio}acetamide (Epirimil)

1. Compound Description: Epirimil has demonstrated promising anticonvulsant activity in preclinical models, exhibiting efficacy against both pentylenetetrazol (PTZ) and maximal electroshock (MES)-induced seizures. It possesses low toxicity and minimal effects on motor coordination and psycho-emotional state in laboratory animals. []

2. Relevance: Epirimil and 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine share a common structural feature: a pyrimidine ring with a 2-pyridyl substituent. Although Epirimil features a thioacetamide linker and different substitutions on the pyrimidine ring, this shared motif suggests that this structural arrangement could be relevant for interacting with certain targets in the central nervous system. []

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives

1. Compound Description: These derivatives demonstrate potent and selective inhibitory activity against cyclin-dependent kinase 2 (CDK2). They exhibit antiproliferative activity against various cancer cell lines, making them potential candidates for anticancer therapy. These compounds effectively inhibit CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells. []

2. Relevance: These derivatives and 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine belong to the same class of compounds, both containing the pyrimidin-2-amine moiety. The presence of pyrazole rings in these derivatives highlights the exploration of different nitrogen-containing heterocycles as substituents on the pyrimidine core for achieving potent and selective CDK2 inhibition. []

Pyrimidin-4-amine Derivatives Containing Trifluoroethyl Sulfide Moiety

1. Compound Description: This series of compounds are novel pyrimidin-4-amine derivatives incorporating a trifluoroethyl sulfide moiety. They exhibit excellent acaricidal activity against Tetranychus urticae and fungicidal activity against Erysiphe graminis and Puccinia sorghi, exceeding the efficacy of certain commercial pesticides. []

2. Relevance: These derivatives, along with 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, belong to the pyrimidin-4-amine class of compounds. The incorporation of the trifluoroethyl sulfide moiety emphasizes the exploration of various substituents to enhance the pesticidal activity of this core structure. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

1. Compound Description: JNJ 54166060 is a potent and selective antagonist of the P2X7 receptor, showing potential for treating inflammatory and neurological disorders. It demonstrates efficacy in preclinical models, exhibits favorable pharmacokinetic properties, and possesses a good safety profile. []

2. Relevance: JNJ 54166060 shares the (trifluoromethyl)phenyl moiety with 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine. While their core structures and mechanisms of action differ, the presence of this shared moiety highlights the potential of this chemical group in developing compounds with therapeutic benefits across various disease areas. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

1. Compound Description: This compound is a synthetically derived molecule designed as a potential kinase inhibitor. Its structure has been rigorously characterized using various spectroscopic techniques, including NMR, high-resolution mass spectrometry, and infrared spectroscopy. Further confirmation of its structure was obtained through single-crystal X-ray diffraction analysis. This compound demonstrates inhibitory activity against specific kinases, notably MPS1, MAPKAPK2, and p70S6Kβ/S6K2, known to possess a rare cysteine residue in their hinge region. []

2. Relevance: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, while possessing a distinct core structure, shares a common structural motif with 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine: a pyridine ring directly linked to an amine nitrogen. This shared feature, despite the different core scaffolds and substitution patterns, underscores the significance of this structural motif in interacting with kinase targets. The presence of this motif in both compounds highlights its potential role in kinase binding and inhibition, even in molecules with otherwise diverse structures. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

1. Compound Description: This compound was synthesized by reacting 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride. Its crystal structure reveals a dihedral angle of 71.5° between the pyrazole and benzene rings. The structure also shows disorder in the –CF3 group due to rotation. Weak C—H⋯O and N—H⋯N interactions involving the carbonyl and cyano groups contribute to the crystal packing. []

2. Relevance: This compound shares the (trifluoromethyl)phenyl motif with 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine. This shared feature suggests potential similarities in their physicochemical properties, particularly regarding lipophilicity and metabolic stability. []

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

1. Compound Description: This compound, a pyrrolo[2,3-d]pyrimidine derivative, was synthesized by reacting 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine with 2-(1H-imidazol-4-yl)-N-methylethanamine. The molecular structure reveals that the exocyclic N atom is nearly coplanar with the pyrrolo[2,3-d]pyrimidine ring system. In contrast, the linker connecting the imidazolyl ring is almost perpendicular to the bicyclic system. The imidazolyl and pyrrolo[2,3-d]pyrimidine rings form a relatively small dihedral angle. The crystal structure is stabilized by N—H⋯N hydrogen bonds, forming layers parallel to the (03) plane. []

2. Relevance: Although structurally different from 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, this compound highlights the broader use of pyrimidine derivatives in medicinal chemistry. The presence of a substituted pyrimidine core in both compounds, despite the different fused ring systems and substituents, emphasizes the importance of this heterocycle as a scaffold for designing biologically active molecules. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364, Taranabant)

1. Compound Description: MK-0364 is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. It demonstrates efficacy in reducing food intake and body weight in rodent models of obesity. The compound exhibits a favorable pharmacokinetic profile, including oral bioavailability, and a good safety margin in preclinical studies. []

2. Relevance: MK-0364 shares the (trifluoromethyl)pyridine moiety with 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine. This shared structural element highlights the potential of the (trifluoromethyl)pyridine group as a pharmacophore in medicinal chemistry. While their core structures and biological targets differ significantly, the presence of this shared moiety suggests that it may contribute to favorable physicochemical properties or interactions with specific binding pockets. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

1. Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor with potential for treating schizophrenia. It exhibits a strong inhibitory activity against GlyT1, favorable pharmacokinetic properties, and significant effects in rodent models of schizophrenia without causing undesirable central nervous system side effects. []

2. Relevance: This compound shares the (trifluoromethyl)pyridine moiety with 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, although they are connected to different core structures. This shared moiety highlights its potential as a pharmacophore for developing compounds with diverse biological activities. []

N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (37d)

1. Compound Description: Compound 37d is a novel, potent, and orally bioavailable cyclin-dependent kinase (CDK) inhibitor. It exhibits potent inhibitory activity against CDKs 1, 2, 4, 8, and 9, demonstrating promising potential for treating hematological malignancies. The compound effectively arrests the cell cycle, induces apoptosis, and shows good antitumor efficacy in preclinical models without significant toxicity. []

2. Relevance: Compound 37d and 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine share a pyrimidine ring as a central structural element. Although their overall structures and specific substitutions differ, the shared pyrimidine ring highlights the importance of this heterocycle in medicinal chemistry, particularly in designing kinase inhibitors. []

2-Chloro-N-(4-phenylthiazol-2-yl)acetamide Derivatives

1. Compound Description: These derivatives were synthesized and evaluated for their antimicrobial activity. They target the glucosamine-6-phosphate (GlcN6P) synthase biosynthetic pathway, which is essential for bacterial cell wall synthesis. []

2. Relevance: Though structurally different from 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, these derivatives share a common structural feature: a chloroacetamide group attached to a heterocyclic ring. This shared motif, despite the different heterocyclic cores, suggests that it might be a relevant pharmacophore for interacting with certain bacterial targets. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

1. Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) that is currently in early clinical development as a potential anticancer agent. []

2. Relevance: GDC-0994, although structurally different from 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, shares a key structural element: a pyrimidine ring. The presence of this heterocycle in both compounds, despite different substitutions and core structures, underscores its versatility and importance as a building block in medicinal chemistry. []

5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine

1. Compound Description: This compound is identified as a potent and selective inhibitor of the IKur potassium current, showing promise for treating cardiac arrhythmias. It exhibits excellent potency against Kv1.5 channels with good selectivity over hERG channels and demonstrates robust efficacy in preclinical models of atrial fibrillation. []

2. Relevance: Although structurally distinct from the target compound, this compound shares a crucial structural element: a pyrimidine ring. While the core structures and substitutions differ significantly, the presence of a pyrimidine ring in both compounds underscores its importance as a building block in medicinal chemistry, particularly for developing ion channel modulators. []

N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoyl}-N′-(4,6-dimethylpyrimidin-2-yl)thiourea

1. Compound Description: This compound is a thiourea derivative characterized by single-crystal X-ray diffraction. The molecule exhibits intermolecular N—H⋯S hydrogen bonds, forming centrosymmetric dimers. Weak C—H⋯O hydrogen bonds contribute to stabilizing the crystal packing. []

2. Relevance: This compound, while structurally distinct from 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, shares a common structural feature: a (trifluoromethyl)phenyl group. This shared moiety suggests potential similarities in their physicochemical properties, particularly regarding lipophilicity and metabolic stability. []

(S)-4-(tert-Butyl)-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydrooxazole

1. Compound Description: This compound, also known as (S)-5-CF3-pyrox-tBu, is a chiral oxazoline derivative. It is a versatile building block in organic synthesis, particularly as a chiral ligand in asymmetric catalysis. []

2. Relevance: While this compound has a distinct core structure compared to 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, it shares a key structural element: a (trifluoromethyl)pyridine group. This shared moiety underscores the versatility of this group in medicinal chemistry. The presence of this moiety in both compounds, despite their different applications, highlights its potential role in influencing physicochemical properties, binding affinity, or biological activity. []

N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

1. Compound Description: This class of compounds consists of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives that function as potent and selective inhibitors of NF-κB-inducing kinase (NIK). These inhibitors show promise as potential therapeutics for treating inflammatory diseases, particularly psoriasis. They exhibit excellent potency against NIK and effectively reduce the production of pro-inflammatory cytokines. In preclinical models of psoriasis, these compounds have demonstrated significant efficacy in alleviating disease symptoms. []

2. Relevance: While structurally diverse from 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, these compounds showcase the exploration of different chemical scaffolds, in this case, a pyrrolo[2,3-d]pyrimidine core, for targeting specific kinases involved in inflammatory pathways. []

Properties

CAS Number

1361197-71-8

Product Name

2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine

IUPAC Name

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine

Molecular Formula

C10H6ClF3N4

Molecular Weight

274.63 g/mol

InChI

InChI=1S/C10H6ClF3N4/c11-9-16-4-2-7(18-9)17-8-5-6(1-3-15-8)10(12,13)14/h1-5H,(H,15,16,17,18)

InChI Key

IOSUGVOOGCMLFM-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(F)(F)F)NC2=NC(=NC=C2)Cl

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)NC2=NC(=NC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.